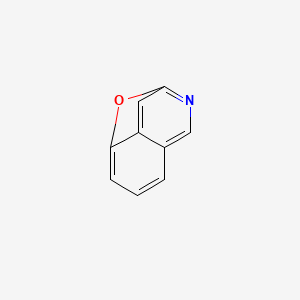

3,5-Epoxyisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

220826-61-9 |

|---|---|

Molecular Formula |

C9H5NO |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

11-oxa-2-azatricyclo[6.2.1.04,9]undeca-1,3,5,7,9-pentaene |

InChI |

InChI=1S/C9H5NO/c1-2-6-5-10-9-4-7(6)8(3-1)11-9/h1-5H |

InChI Key |

HEVMNGXXZPLLDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C3C=C2C(=C1)O3 |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Epoxyisoquinoline and Analogues

Strategies for the Construction of the Epoxyisoquinoline Core

The formation of the epoxyisoquinoline framework predominantly relies on pericyclic reactions, particularly the Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction allows for the convergent synthesis of the complex polycyclic structure from relatively simple starting materials. The choice between an intramolecular or intermolecular strategy is often dictated by the desired substitution pattern and the availability of the requisite precursors.

Intramolecular Diels-Alder Reactions of Furan-Tethered Precursors

The Intramolecular Diels-Alder Furan (B31954) (IMDAF) reaction is a cornerstone in the synthesis of epoxyisoquinolines. researchgate.net This approach involves a furan ring acting as the diene, tethered to a dienophile. The thermal or Lewis acid-catalyzed cycloaddition leads to the formation of the oxabicyclo[2.2.1]heptene system, which is the core of the 3,5-epoxyisoquinoline structure. researchgate.net The versatility of this method stems from the ability to pre-install various substituents on both the furan and the dienophile-containing tether, allowing for the synthesis of a diverse range of analogues. researchgate.net

While not a direct synthesis of this compound, the concept of using highly reactive intermediates like arynes in Diels-Alder reactions is relevant. The generation of arynes, such as benzyne, in the presence of dienes is a well-established method for constructing bicyclic systems. researchgate.net For instance, the reaction of arynes with 1,2-benzoquinones yields dioxobenzobicyclooctadienes. researchgate.net This highlights the potential for related reactive intermediates, such as 3,4-didehydropyridines, to undergo cycloaddition with dienes to form related heterocyclic frameworks.

A highly effective application of the IMDAF reaction involves N-furfuryl allylamines. These precursors are readily accessible and can undergo a cascade reaction sequence to form the epoxyisoquinoline core. researchgate.net The process typically begins with the acylation or sulfonylation of the allylamine (B125299) nitrogen, which activates the tethered alkene dienophile. researchgate.netcolab.ws This is followed by a spontaneous intramolecular [4+2] cycloaddition between the furan ring and the activated alkene. researchgate.netresearchgate.net This one-pot procedure is often highly diastereoselective, proceeding through an exo-transition state to yield a single diastereomer of the 3a,6-epoxyisoindole or 4a,7-epoxyisoquinoline product. colab.ws The reaction can be performed under environmentally benign conditions, such as in boiling water. researchgate.net

A variety of activating groups can be installed on the nitrogen atom, including aroyl, arylsulfonyl, and carbamoyl (B1232498) groups, demonstrating the broad scope of this methodology. researchgate.net For example, the reaction of N-furfuryl allylamines with arylsulfonyl chlorides in boiling water leads to the formation of N-sulfonyl-4a,7-epoxyisoquinolines. colab.ws

Table 1: Examples of IMDAF Reactions of N-Furfuryl Allylamine Derivatives

| Furan Precursor | Activating Reagent | Product Core | Diastereoselectivity | Reference |

| N-Furfuryl allylamine | Arylsulfonyl chloride | 2-Arylsulfonyl-4a,7-epoxyisoquinoline | Exclusive exo-adduct | colab.ws |

| N-Furfuryl allylamine | 2-Furoyl chloride | 3a,6-Epoxyisoindol-3-one | Single diastereomer | researchgate.netresearchgate.net |

| N-Furfuryl allylamine | Isocyanate | 3a,6-Epoxyisoindole-2-carboxamide | Not specified | researchgate.net |

Controlling regiochemistry and stereochemistry is crucial in the synthesis of complex molecules like 3,5-epoxyisoquinolines. In IMDAF reactions, the tether connecting the furan diene and the dienophile often imposes significant conformational constraints, leading to high levels of stereocontrol. researchgate.net The formation of the exo-cycloadduct is frequently favored due to minimized steric interactions in the transition state. colab.ws

The nature of the substituents on the tether and the furan ring can influence the stereochemical outcome. researchgate.net For instance, in the IMDAF reaction of furyl-substituted chiral ethanolamides, the size of the substituents on the ethanolamide determined the exo/endo selectivity. Small substituents led exclusively to the exo-product, while bulkier groups resulted in a mixture of exo and endo isomers. researchgate.net

Regioselectivity becomes a key consideration when an unsymmetrical furan or dienophile is used. However, in many tethered systems, the regiochemical outcome is predetermined by the connectivity of the precursor. acs.org The intramolecular nature of the reaction ensures that the cycloaddition occurs at a specific position on the furan ring relative to the tether attachment point. acs.org

Intermolecular Cycloaddition Reactions

Intermolecular cycloadditions offer a more convergent approach to the epoxyisoquinoline core, bringing together two separate components in a single step. This strategy can provide access to substitution patterns that may be difficult to achieve through intramolecular routes.

A powerful intermolecular strategy for constructing the isoquinoline (B145761) framework involves the Diels-Alder reaction between oxazoles and arynes. rsc.org Oxazoles can function as azadiene synthons, reacting with dienophiles to form pyridine (B92270) or furan derivatives after a retro-Diels-Alder step. arkat-usa.org When an aryne is used as the dienophile, the initial cycloadduct can rearrange to form a substituted isoquinoline system.

Specifically, the reaction of 4,5-disubstituted oxazoles with arynes, generated in situ, proceeds through a tandem sequence of Diels-Alder reaction, dehydrogenation-aromatization, and tautomerization to afford 4-amino isoquinolin-1(2H)-ones in moderate to excellent yields. rsc.org This transition-metal-free process is scalable and provides a direct route to functionalized isoquinoline derivatives. rsc.org While this specific example leads to an isoquinolone, modifications to the oxazole (B20620) and aryne precursors could potentially be adapted to yield the this compound skeleton, likely through trapping of an initial oxabicyclic adduct before aromatization. scholaris.ca

Selective Formation of Epoxyisoquinolines versus Alternative Adducts

The synthesis of epoxyisoquinolines often involves competition with the formation of other structural isomers, such as azabicyclo[2.2.2]octadienes. The selective synthesis of the desired epoxyisoquinoline adduct is a critical challenge. The outcome of these reactions can be highly dependent on the reaction conditions and the nature of the substrates.

For instance, the reaction of isoquinolinium salts with certain reagents can lead to different cycloadducts. The strategic selection of solvents, temperature, and catalysts can steer the reaction towards the preferential formation of the epoxyisoquinoline. The interplay between kinetic and thermodynamic control is often a key factor in determining the product distribution.

Cascade and Multicomponent Reactions Leading to Epoxyisoquinoline Frameworks

Cascade and multicomponent reactions represent a highly efficient strategy for the synthesis of complex molecules like epoxyisoquinolines from simple starting materials in a single operation. These reactions minimize waste and purification steps, making them attractive for sustainable chemical synthesis.

One notable example involves a domino reaction that begins with a Michael addition, followed by an intramolecular cyclization and subsequent rearrangement to furnish the epoxyisoquinoline core. Multicomponent reactions, where three or more reactants combine in a single pot to form the product, have also been successfully employed. These reactions often proceed with high atom economy and can generate a diverse range of epoxyisoquinoline derivatives by simply varying the starting components.

Application of Organometallic Chemistry in Epoxyisoquinoline Synthesis

Organometallic chemistry has provided powerful tools for the synthesis of the epoxyisoquinoline scaffold. Transition-metal catalysts, particularly those based on palladium, rhodium, and copper, have been instrumental in facilitating key bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, for example, can be used to construct the isoquinoline core, which can then be subjected to an epoxidation reaction. Rhodium-catalyzed C-H activation has also emerged as a powerful method for the direct functionalization of isoquinoline precursors, paving the way for the subsequent formation of the epoxy bridge.

Green Chemistry Approaches in Synthetic Pathways

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to epoxyisoquinolines. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

The use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of catalyst systems that can be recycled and reused are all active areas of research. These green approaches aim to minimize the environmental footprint of epoxyisoquinoline synthesis while maintaining high efficiency and selectivity.

Functionalization and Derivatization of the Epoxyisoquinoline Skeleton

Once the this compound core has been synthesized, it can be further modified to create a wide array of derivatives with potentially diverse properties. This functionalization can be directed at the peripheral substituents or involve the introduction of new chemical entities.

Modification of Peripheral Substituents

The substituents attached to the epoxyisoquinoline skeleton can be chemically altered to fine-tune the molecule's characteristics. Common transformations include the introduction or modification of functional groups on the aromatic ring of the isoquinoline system.

Standard aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be employed to introduce new substituents. Furthermore, existing functional groups can be converted into others. For example, a nitro group can be reduced to an amino group, which can then be further derivatized.

Introduction of Heteroatoms and Complex Moieties

To expand the chemical space of epoxyisoquinoline derivatives, heteroatoms and more complex molecular fragments can be introduced. This can be achieved through various synthetic methodologies, including cross-coupling reactions and nucleophilic substitution reactions.

Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of optically active this compound analogues relies heavily on enantioselective and diastereoselective strategies to control the formation of multiple stereocenters. Cycloaddition reactions are a cornerstone of these approaches, with the stereochemical outcome being directed by the use of chiral auxiliaries and catalysts.

Chiral Auxiliaries and Catalysts in Cycloaddition Reactions

The construction of the chiral core of epoxyisoquinoline analogues is frequently achieved through cycloaddition reactions, where stereoselectivity is induced by either chiral auxiliaries temporarily attached to a substrate or by external chiral catalysts. wikipedia.orgsigmaaldrich.com

Chiral Auxiliaries:

Chiral auxiliaries are stereogenic groups that are covalently bonded to a prochiral substrate to control the stereochemical course of a reaction. wikipedia.org After the desired stereocenter(s) have been created, the auxiliary can be removed and often recycled. wikipedia.org A common strategy involves the use of oxazolidinone auxiliaries, which have been extensively applied in various asymmetric transformations, including aldol (B89426) reactions, Michael additions, and alkylations. sigmaaldrich.comnih.gov For instance, a cysteine-derived oxazolidinone auxiliary has been shown to be effective in a range of asymmetric reactions, offering high yields and selectivity. nih.gov The auxiliary's effectiveness stems from its ability to create a sterically biased environment, forcing reagents to approach from a specific face. wikipedia.org Pseudoephedrine and its derivatives are another class of effective chiral auxiliaries, particularly for the asymmetric alkylation of enolates to produce optically active carboxylic acids and amino acids. wikipedia.org

Chiral Catalysts:

Chiral catalysts offer a more atom-economical approach to enantioselective synthesis, as a small amount of the catalyst can generate a large quantity of the chiral product. rsc.org In the context of synthesizing isoquinoline analogues, several types of chiral catalysts have proven effective in cycloaddition reactions.

Chiral Primary Amine Catalysts: These organocatalysts have been successfully employed in enantioselective [3+2] 1,3-dipolar cycloadditions to create complex dinitrogen-fused heterocycles that incorporate a tetrahydroisoquinoline core. bohrium.comnih.gov In the reaction between C,N-cyclic azomethine imines and allyl alkyl ketones, chiral primary amine catalysts, in conjunction with acid additives, have been optimized to achieve good yields and high stereoselectivity. bohrium.comnih.gov

Chiral Phase-Transfer Catalysts (PTC): Highly enantioselective (3+3) cycloaddition reactions of diazo compounds and isoquinolinium methylides have been developed using bifunctional chiral phase-transfer catalysts. nih.gov This method provides access to chiral bohrium.comnih.govthieme-connect.comtriazino[5,4-a]isoquinoline derivatives with excellent yields and enantioselectivities. nih.gov

Chiral Metal Complexes: Lewis acid complexes featuring chiral ligands are widely used to catalyze cycloaddition reactions. Chiral binaphthalenediimine-Ni(II) complexes, for example, have been used as active catalysts in 1,3-dipolar cycloaddition reactions of azomethine ylides. thieme-connect.com Similarly, chiral palladium(II) complexes have been used in the asymmetric addition of malonates to activated 3,4-dihydroisoquinolines (DHIQs). rsc.org

Stereochemical Outcomes and Diastereomeric Ratios

The primary goal of using chiral auxiliaries and catalysts is to control the stereochemical outcome of the reaction, leading to a high diastereomeric ratio (dr) and/or enantiomeric excess (ee).

In the synthesis of epoxyisoquinoline systems via intramolecular Diels-Alder reactions, the stereochemistry is often controlled by the transition state geometry. For example, the intramolecular Diels-Alder vinylarene (IMDAV) reaction used to form a 4a,7-epoxyisoquinoline core proceeds through an exo-transition state, which results in the exclusive formation of a single diastereomer. researchgate.net

In the chiral primary amine-catalyzed [3+2] cycloaddition for synthesizing tetrahydroisoquinoline derivatives, the reaction conditions significantly influence the stereochemical outcome. nih.gov The choice of solvent and catalyst is critical. For instance, using the C2 catalyst in 1,2-dichloroethane (B1671644) (DCE) at room temperature provided the product with good enantioselectivity (80% ee) and excellent diastereoselectivity (dr 25:1). nih.gov In contrast, other solvents resulted in poor or moderate diastereoselectivities. nih.gov The optimization of reaction conditions, including catalyst, solvent, and temperature, has allowed for the synthesis of a range of tetrahydroisoquinoline derivatives with diastereomeric ratios up to >25:1 and enantiomeric excesses up to >95% ee. nih.gov

The facial selectivity in additions to isoquinoline systems can also be controlled. For example, the addition of azlactone to an acylisoquinoline showed opposite facial selectivity compared to an azlactone rearrangement, demonstrating the subtle electronic and steric factors that govern stereochemical control. rsc.org In multicomponent reactions that form complex polycyclic systems, high diastereoselectivity is often observed. A three-component reaction of N-alkylpiperidinone, indane-1,3-dione, and an arylideneindanedione yields products with a specific exo-configuration. nih.gov Similarly, highly diastereoselective methods for synthesizing dispiroheterocyclic systems based on [3+2] cycloadditions of azomethine ylides have been developed, where the cycloaddition proceeds as an anti-exo process. nih.gov

Reaction Mechanisms and Pathways of 3,5 Epoxyisoquinoline Derivatives

Mechanistic Investigations of Cycloaddition Processes

Cycloaddition reactions are powerful tools for the construction of cyclic systems. In the context of epoxyisoquinoline derivatives, these reactions provide pathways to novel polycyclic structures.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for creating six-membered rings. wikipedia.org Mechanistically, it is typically considered a concerted process, where all bond-forming and bond-breaking events occur in a single transition state. wikipedia.orglibretexts.org This concerted nature imparts a high degree of stereospecificity to the reaction. libretexts.org

However, the mechanism can deviate from this concerted pathway. Depending on the specific reactants, the reaction can proceed through a stepwise mechanism involving the formation of a diradical intermediate. nih.gov Computational studies have shown that for some systems, the energy difference between the concerted and stepwise pathways can be small, suggesting that both mechanisms may be in competition. nih.gov For instance, in dehydro-Diels-Alder reactions involving diynes, the energetic advantage of a concerted process diminishes significantly, and a stepwise mechanism becomes more likely. nih.gov While the Diels-Alder reaction is a fundamental concept, the specific pathways for 3,5-epoxyisoquinoline itself are a subject of ongoing investigation, with the potential for either concerted or stepwise mechanisms depending on the nature of the dienophile and reaction conditions.

Highly reactive intermediates, such as arynes (didehydroarenes), play a significant role in the synthesis of certain epoxyisoquinoline derivatives. wikipedia.orgsciencepublishinggroup.com Arynes are typically generated in situ and can readily undergo cycloaddition reactions. wikipedia.orgthieme-connect.de

A key example involves the generation of a substituted didehydropyridine (a heteroaryne) from 3-chloro-2-methoxypyridine. thieme-connect.de This reactive intermediate can be trapped by furan (B31954) in a [4+2] cycloaddition to yield 1-methoxy-5,8-dihydro-5,8-epoxyisoquinoline. thieme-connect.de This reaction highlights the utility of aryne intermediates in constructing the epoxyisoquinoline framework. The cycloaddition of arynes can proceed through either concerted or stepwise mechanisms, depending on the nature of the trapping agent. wikipedia.org

Table 1: Generation and Trapping of a Heteroaryne to Form an Epoxyisoquinoline Derivative

| Precursor | Reagent | Reactive Intermediate | Trapping Agent | Product |

|---|

This interactive table summarizes the reaction pathway for the synthesis of a this compound derivative via an aryne intermediate.

The feasibility and outcome of cycloaddition reactions are governed by both kinetic and thermodynamic factors. For a typical Diels-Alder reaction, the formation of new sigma bonds makes the reaction enthalpically favorable (negative ΔH°), while the loss of translational and rotational freedom results in an unfavorable entropy change (negative ΔS°). wikipedia.org Consequently, Diels-Alder reactions are often reversible at higher temperatures, a phenomenon known as the retro-Diels-Alder reaction. wikipedia.org

The rate of these reactions is accelerated when the diene is electron-rich and the dienophile is electron-poor (normal electron-demand Diels-Alder). masterorganicchemistry.com The specific electronic properties of the this compound system and the reacting partner will dictate the kinetics of the cycloaddition. Computational studies on higher-order cycloaddition reactions, such as the [6+4] cycloaddition of tropone (B1200060) with cyclopentadiene, indicate that the activation energy can be significant, and multiple competitive pathways may exist, leading to various isomeric products. mdpi.com These studies underscore the complexity of predicting outcomes without detailed kinetic and thermodynamic analysis for each specific system.

Rearrangement Reactions of Epoxyisoquinoline Scaffolds

The strained nature of the epoxy bridge in the this compound scaffold makes it susceptible to various rearrangement reactions, often leading to significant alterations of the molecular skeleton.

The Wagner-Meerwein rearrangement is a class of carbocation-mediated 1,2-rearrangement reactions where an alkyl, aryl, or hydride group migrates to an adjacent carbon atom. wikipedia.org This type of rearrangement is particularly important for constructing complex polycyclic systems and creating quaternary chiral centers. sioc-journal.cn It is a powerful tool in the synthesis of natural products. sioc-journal.cn

In systems related to the epoxyisoquinoline scaffold, cation-catalyzed Wagner-Meerwein skeletal rearrangements have been observed. For instance, studies on the 2,6a-epoxyoxireno[e]isoindole series, a structurally similar framework, have documented such skeletal rearrangements. researchgate.net Furthermore, the formation of unusual products bearing an olefin fragment from reactions intended to produce 3-spiroannulated hexahydro-6,8a-epoxyisoquinolines has been attributed to Wagner-Meerwein rearrangements. scispace.com These rearrangements are typically initiated by the formation of a carbocation, often facilitated by a Lewis or Brønsted acid, followed by the migration of a group to form a more stable carbocationic intermediate. chemistnotes.com

Table 2: Examples of Wagner-Meerwein Rearrangements in Related Epoxy-Heterocyclic Systems

| Starting Scaffold Type | Key Observation | Reference |

|---|---|---|

| 2,6a-Epoxyoxireno[e]isoindole | Cation-catalyzed skeletal rearrangement observed. | researchgate.net |

This interactive table highlights documented instances of Wagner-Meerwein rearrangements in scaffolds structurally related to this compound.

The epoxy ring within the this compound framework can undergo ring-opening reactions under various conditions. Reductive ring-opening of epoxides can be achieved using reagents like titanocene(III) chloride, which proceeds via a single-electron transfer mechanism to generate a β-titanoxy radical. researchgate.net This radical can then undergo further reactions, including intramolecular cyclization. researchgate.net

Ring-closure reactions are equally important in the synthesis of these scaffolds. For example, 4a,7-epoxyisoquinolines can be synthesized through an intramolecular Diels-Alder reaction of N-furfuryl allylamines. researchgate.net This tandem reaction involves the initial formation of a diene and dienophile within the same molecule, followed by an intramolecular cycloaddition to construct the tricyclic epoxyisoquinoline system. researchgate.net Another synthetic strategy involves the Lewis acid-activated intramolecular ring-opening of an aziridine (B145994) ring by a suitably positioned carbonyl oxygen, followed by aromatization to form a furan ring, which is a precursor to certain epoxyisoquinoline structures. acs.orgnih.gov Electrocyclic ring-closing reactions, governed by the principles of orbital symmetry (Woodward-Hoffmann rules), represent another fundamental pathway for forming cyclic structures from conjugated precursors. masterorganicchemistry.comlibretexts.org

Electron Transfer and Radical Chemistry in Epoxyisoquinoline Systems

The presence of both an electron-rich aromatic system and a strained epoxide ring in this compound derivatives makes them interesting candidates for studies involving electron transfer and radical chemistry. While specific studies on this compound are limited, the behavior of analogous systems provides insight into their potential reactivity.

The formation of radical species from epoxyisoquinoline systems can be initiated through single-electron transfer (SET) processes. In such reactions, an electron is transferred to or from the molecule, leading to the formation of a radical ion. For instance, reductive SET to an epoxide can induce the homolytic cleavage of a C-O bond, resulting in a carbon-centered radical and an alkoxide. The stability of the resulting radical is a key factor in determining the feasibility of such a process. In the case of a this compound derivative, the formation of a radical at the C-3 or C-5 position would be influenced by the electronic properties of the isoquinoline (B145761) ring system.

Theoretical studies and experimental data from related N-heterocyclic compounds suggest that the stability of such radicals is influenced by the extent of delocalization of the unpaired electron into the aromatic system. The nitrogen atom and the fused benzene (B151609) ring of the isoquinoline moiety can participate in the stabilization of an adjacent radical center through resonance.

Table 1: Hypothetical Radical Intermediates from this compound

| Radical Species | Position of Radical Center | Potential Stabilization Factors |

| 3-Epoxyisoquinolinyl Radical | C-3 | Delocalization into the pyridine (B92270) ring of the isoquinoline system. |

| 5-Epoxyisoquinolinyl Radical | C-5 | Delocalization into the benzene ring of the isoquinoline system. |

This table is based on general principles of radical stabilization and is hypothetical in the absence of specific experimental data for this compound.

Irradiation with light or other forms of energy can provide the necessary activation for electron transfer reactions or direct homolytic bond cleavage, leading to changes in the molecular structure of this compound derivatives. Photolysis, for example, can promote an electron from a lower energy orbital to a higher energy orbital, creating an excited state that is more susceptible to chemical reactions. thieme-connect.de

In analogous systems, irradiation in the presence of a photosensitizer can facilitate SET, leading to the formation of radical ions and subsequent ring-opening or rearrangement reactions. For instance, flash photolysis studies on related systems have shown the generation of transient radical species that can be observed using spectroscopic techniques. cnrs.fr The specific outcome of irradiating a this compound derivative would depend on the wavelength of light used, the presence of sensitizers or quenchers, and the solvent.

Acid- and Base-Catalyzed Transformations

The strained three-membered ring of an epoxide is susceptible to ring-opening reactions under both acidic and basic conditions. libretexts.orgechemi.commasterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.comtestbook.com The regioselectivity and stereoselectivity of these reactions are dependent on the reaction mechanism, which is dictated by the nature of the catalyst and the nucleophile.

Acid-Catalyzed Ring Opening:

Under acidic conditions, the epoxide oxygen is first protonated, which activates the epoxide ring towards nucleophilic attack by making the C-O bonds more polarized and creating a better leaving group (a hydroxyl group). libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com The subsequent nucleophilic attack can proceed through a mechanism with significant SN1 character, where the nucleophile attacks the more substituted carbon atom due to the development of a partial positive charge that is better stabilized at this position. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com In the context of this compound, the position of nucleophilic attack would be influenced by the electronic stabilization provided by the isoquinoline ring.

Base-Catalyzed Ring Opening:

In the presence of a strong base and a nucleophile, the ring-opening of an epoxide typically follows an SN2 mechanism. echemi.commasterorganicchemistry.comtestbook.comwikipedia.org The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of the C-O bond and the formation of an alkoxide intermediate, which is subsequently protonated upon workup. masterorganicchemistry.comwikipedia.org In this case, the nucleophile preferentially attacks the less sterically hindered carbon atom. echemi.commasterorganicchemistry.comtestbook.com For this compound, the steric environment around the C-3 and C-5 positions would dictate the site of nucleophilic attack.

Table 2: Regioselectivity of Nucleophilic Attack on a Hypothetical Substituted this compound

| Catalyst | Reaction Conditions | Preferred Site of Nucleophilic Attack | Mechanistic Character |

| Acid (e.g., H₂SO₄) | Aqueous | More substituted carbon (if applicable) | SN1-like |

| Base (e.g., NaOH) | Aqueous | Less sterically hindered carbon | SN2 |

This table illustrates general principles of epoxide ring-opening and the expected regioselectivity for a hypothetical substituted derivative.

Advanced Spectroscopic and Diffraction Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the complete structure of organic molecules in solution. For a molecule with the complexity of 3,5-epoxyisoquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Spectroscopy for Connectivity and Stereochemistry

Proton (¹H) NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the spin-spin coupling constants (J) reveal the number and geometric relationship of neighboring protons.

For the this compound core, the protons on the epoxy bridge (H-3 and H-5) are expected to appear at a characteristic chemical shift, typically in the range of δ 4.5-5.5 ppm, due to the deshielding effect of the adjacent oxygen atom and the strained bicyclic system. The protons on the aromatic ring would appear further downfield, generally between δ 7.0 and 8.5 ppm, with their exact shifts and splitting patterns dictated by the substitution on the isoquinoline (B145761) ring.

In a related synthesized compound, 5,6-tetrahydro-1H-6,8a-epoxyisoquinoline (2a) , the proton signals were meticulously assigned, providing a valuable reference. rsc.org For instance, the protons adjacent to the epoxy bridge and nitrogen atom show characteristic shifts that help define the molecule's structure.

The stereochemistry of the epoxy bridge and its substituents can be determined by analyzing the proton-proton coupling constants. According to the Karplus equation, the magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons. mdpi.com In rigid bicyclic systems like this, these angles are well-defined, allowing for the determination of relative stereochemistry. For example, a small coupling constant between bridgehead protons and adjacent protons would suggest a dihedral angle close to 90°, a common feature in such strained ring systems. mdpi.com

Table 1: Expected ¹H NMR Data for a this compound Derivative Data based on the analysis of related structures like 5,6-tetrahydro-1H-6,8a-epoxyisoquinoline (2a). rsc.org

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-1 | ~8.0-8.5 | s or d | - |

| H-3 | ~4.5-5.5 | m | Jaries |

| H-4 | ~7.0-7.8 | m | Jaries |

| H-5 | ~4.5-5.5 | d or m | Jaries |

| H-6 | ~7.0-7.8 | m | Jaries |

| H-7 | ~7.0-7.8 | m | Jaries |

| H-8 | ~7.0-7.8 | m | Jaries |

Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. Exact shifts and coupling constants would depend on the specific substitution pattern.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is characteristic of its hybridization and chemical environment.

For this compound, the carbons of the epoxy bridge (C-3 and C-5) are expected to resonate in the range of δ 60-85 ppm, a typical region for sp³ carbons bonded to an oxygen atom in a strained ring. thieme-connect.de The carbons of the aromatic portion of the isoquinoline ring would appear in the downfield region of δ 110-160 ppm. researchgate.net Quaternary carbons, those without any attached protons, are typically weaker in intensity. researchgate.net

Analysis of related isoquinoline alkaloids and epoxy-bridged bicyclic compounds provides a strong basis for these expected shifts. thieme-connect.dethieme-connect.de For example, in the reported spectrum for 5,6-tetrahydro-1H-6,8a-epoxyisoquinoline (2a) , the carbon framework was confirmed with signals corresponding to the epoxy-bridged and tetrahydroisoquinoline moieties. rsc.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Based on data from analogous structures. rsc.orgthieme-connect.deresearchgate.netthieme-connect.de

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 | 140 - 155 |

| C-3 | 60 - 85 |

| C-4 | 115 - 130 |

| C-4a | 125 - 140 |

| C-5 | 60 - 85 |

| C-6 | 120 - 135 |

| C-7 | 120 - 135 |

| C-8 | 120 - 135 |

| C-8a | 145 - 160 |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for the complete and unambiguous assignment of the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. dergipark.org.tr For this compound, COSY would reveal correlations between adjacent protons on the aromatic ring (e.g., H-6 with H-7, H-7 with H-8) and within the aliphatic portion of the molecule, confirming the connectivity of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). dergipark.org.tr This allows for the direct assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at ~5.0 ppm could be correlated to the carbon signal at ~75 ppm, confirming the H-3/C-3 or H-5/C-5 pair.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). dergipark.org.tr This is particularly crucial for identifying quaternary carbons and for connecting different spin systems. For instance, an HMBC correlation from the H-1 proton to the C-8a and C-3 carbons would be critical in establishing the connectivity across the epoxy-bridged ring system. Key correlations would also be expected from the bridge protons (H-3, H-5) to the aromatic carbons, definitively linking the two parts of the molecule. youtube.com

Together, these advanced techniques provide a comprehensive map of the molecular structure, allowing for the confident assignment of every atom within the this compound framework.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum arises from vibrations that cause a change in the molecule's dipole moment, while a Raman spectrum results from vibrations that cause a change in its polarizability.

Identification of Key Functional Groups and Bond Vibrations

The vibrational spectra of this compound would exhibit characteristic bands corresponding to its constituent functional groups. The presence of the epoxy (ether) bridge is a key structural feature.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C group in the epoxy ring are expected to produce strong bands in the IR spectrum, typically in the 1280-1050 cm⁻¹ region. The breathing mode of the epoxide ring often gives rise to a band around 1250 cm⁻¹ in the Raman spectrum. A weaker band associated with epoxide ring deformation may also be observed near 900 cm⁻¹.

Aromatic Vibrations: The isoquinoline moiety would give rise to several characteristic bands. C-H stretching vibrations on the aromatic ring are typically observed above 3000 cm⁻¹. C=C and C=N stretching vibrations within the aromatic system produce a series of sharp bands in the 1620-1450 cm⁻¹ region. C-H out-of-plane bending vibrations appear in the 900-700 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic ring.

Aliphatic C-H Stretching: The protons on the saturated part of the molecule (e.g., at C-3 and C-5) would show C-H stretching vibrations just below 3000 cm⁻¹.

Table 3: Predicted Characteristic IR and Raman Bands for this compound Based on general group frequencies and data from related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman | Medium |

| Aromatic C=C/C=N Stretch | 1620 - 1450 | IR, Raman | Medium-Strong |

| C-O-C Asymmetric Stretch (Epoxy) | 1280 - 1200 | IR | Strong |

| Epoxide Ring Breathing | ~1250 | Raman | Medium |

| C-O-C Symmetric Stretch (Epoxy) | 1150 - 1050 | IR | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | IR | Strong |

| Epoxide Ring Deformation | ~916 | Raman | Weak |

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy can also provide valuable information about the conformational properties of a molecule. The rigid, bicyclic structure of this compound significantly constrains its conformational freedom compared to more flexible acyclic or monocyclic systems. This rigidity would likely result in sharper, more well-defined vibrational bands.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is an indispensable analytical technique for the non-destructive investigation of crystalline solids. It provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice. researchgate.net By analyzing the angles and intensities of diffracted X-ray beams, researchers can determine crystal structures, identify phases, and gain insight into the physical properties of the material. dergipark.org.tr For complex organic molecules like derivatives of this compound, XRD is the definitive method for elucidating the solid-state structure. researchgate.net

A study on the fused heterocycle (4aS,7S,8aR)-8a-bromo-7-methyl-2-tosyl-2,3,4,7,8,8a-hexahydro-1H-4a,7-epoxyisoquinoline, a complex derivative of the this compound core, highlights the application of these advanced characterization methods. acs.org

Single Crystal X-ray Crystallography stands as the most powerful method for determining the precise molecular structure of a compound that can be grown as a suitable single crystal. cnr.itficp.ac.ru This technique yields a complete three-dimensional model of the molecule, defining the spatial coordinates of each atom. This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles. cnr.it

For chiral molecules such as the substituted this compound derivatives, which possess multiple stereocenters, single-crystal XRD is crucial for determining the absolute configuration. nih.gov By employing a radiation source with a known wavelength, such as Molybdenum (Mo Kα), the analysis can distinguish between enantiomers and provide a definitive assignment of the stereochemistry at each chiral center. researchgate.net The data obtained from a single crystal experiment is comprehensive, as detailed in the table below.

| Crystallographic Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the asymmetric unit. |

| Bond Lengths & Angles | The geometry of the molecule and its covalent framework. |

| Absolute Structure Parameter (e.g., Flack Parameter) | The determination of the absolute configuration for chiral molecules. |

In derivatives such as (4aS,7S,8aR)-8a-bromo-7-methyl-2-tosyl-2,3,4,7,8,8a-hexahydro-1H-4a,7-epoxyisoquinoline, several key interactions are anticipated. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (O=S=O), leading to the formation of robust hydrogen bonding networks that significantly influence the crystal architecture. d-nb.info

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding. Current time information in Pasuruan, ID. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. Current time information in Pasuruan, ID. The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F). nih.gov Analysis of the crystal structure would involve identifying short Br···O or Br···N contacts and near-linear C-Br···Y angles (where Y is the nucleophile), which are characteristic geometric signatures of halogen bonding. Current time information in Pasuruan, ID.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique uniquely suited for the detection and characterization of chemical species that have one or more unpaired electrons. nih.gov Such paramagnetic species include free radicals, many transition metal ions, and triplet states. scielo.br The technique is analogous to Nuclear Magnetic Resonance (NMR) but probes the magnetic moments of electrons instead of nuclei. rsc.org

Research on a sulfonamide derivative of this compound has utilized EPR spectroscopy to investigate the effects of gamma irradiation on the molecule. acs.org When materials are exposed to high-energy radiation, it can lead to the homolytic cleavage of covalent bonds, resulting in the formation of stable or transient radical species.

EPR spectroscopy is exceptionally sensitive for detecting paramagnetic centers generated within a diamagnetic crystal lattice. scielo.br In a study of gamma-irradiated (4aS,7S,8aR)-8a-bromo-7-methyl-2-tosyl-2,3,4,7,8,8a-hexahydro-1H-4a,7-epoxyisoquinoline, EPR measurements confirmed the creation of radical species. acs.org The EPR spectrum of a radical provides key parameters, notably the g-factor, which is determined by the position of the signal. The g-factor is a dimensionless proportionality constant that is characteristic of the radical's electronic environment. rsc.org

The most detailed structural information from an EPR spectrum comes from the analysis of hyperfine coupling. This phenomenon arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N) that have a non-zero nuclear spin. rsc.org This interaction splits the main EPR signal into a multiplet pattern. The number of lines and their spacing, defined by the hyperfine coupling constant (A), reveals the number and type of interacting nuclei and their geometric relationship to the unpaired electron.

In the study of the irradiated epoxyisoquinoline sulfonamide, the resulting isotropic spectrum was analyzed and simulated to determine the g-value and the hyperfine coupling constant for the observed radical. acs.org This analysis is fundamental to identifying the precise chemical structure of the radical species formed upon irradiation.

| EPR Parameter | Symbol | Significance |

|---|---|---|

| g-factor | g | Characterizes the electronic environment of the unpaired electron. Anisotropy in g indicates the symmetry of the radical's environment. rsc.org |

| Hyperfine Coupling Constant | A | Measures the strength of interaction between the unpaired electron and a specific nucleus. Provides information on the localization of the unpaired electron and the identity of neighboring atoms. |

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can measure m/z values with extremely high precision, allowing for the determination of a compound's elemental composition and thus its molecular formula.

For the parent compound, this compound, HRMS would confirm its molecular formula of C₉H₇NO. The analysis of the isotopic pattern, particularly the [M+1] peak arising from the natural abundance of ¹³C, further corroborates the number of carbon atoms in the molecule.

Beyond molecular formula, tandem mass spectrometry (MS/MS) provides invaluable structural information through fragmentation analysis. In this process, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The pattern of fragmentation is often characteristic of the molecule's structure. For the this compound scaffold, which contains a bridged bicyclic system, a key fragmentation pathway is the retro-Diels-Alder (RDA) reaction. This pericyclic reaction involves the cleavage of the cyclohexene-like ring system into a diene and a dienophile, providing a diagnostic fingerprint for this structural motif. cnr.it

| Species | Structure | Molecular Formula | Calculated m/z | Description |

|---|---|---|---|---|

| Molecular Ion |  | [C₉H₇NO]⁺˙ | 145.05 | Parent ion formed by electron ionization. |

| RDA Fragment 1 (Diene) |  | [C₄H₄O]⁺˙ | 68.03 | Charged furan (B31954) radical cation resulting from the cleavage of the epoxy bridge. |

| RDA Fragment 2 (Dienophile) |  | C₅H₃N | 77.03 | Neutral pyridine (B92270) fragment. |

Theoretical and Computational Studies of 3,5 Epoxyisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool in modern chemistry, providing detailed information about molecular systems that can be difficult or impossible to obtain through experimental means alone. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. mdpi.com For a novel heterocyclic compound like 3,5-Epoxyisoquinoline, these calculations are invaluable for predicting its fundamental characteristics.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance between accuracy and computational cost. google.comarxiv.orgictp.it Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, a simpler quantity to compute than the many-electron wavefunction. esqc.orgabinit.org The theory is formally exact, but in practice, approximations must be made for the exchange-correlation functional, which accounts for the complex quantum mechanical interactions between electrons. abinit.orguni-muenchen.de Hybrid functionals, such as the widely used B3LYP, which mix a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation, often provide excellent results for organic molecules. uni-muenchen.demdpi.comepstem.net

A fundamental application of DFT is geometry optimization, an iterative process that systematically alters the positions of atoms in a molecule to find the arrangement with the lowest possible energy on the potential energy surface. arxiv.orgstackexchange.com This minimum-energy structure corresponds to the most stable conformation of the molecule. stackexchange.com The process involves calculating the forces on each atom and adjusting their coordinates until these forces approach zero, resulting in a stationary point. stackexchange.comgaussian.com

Illustrative Optimized Geometric Parameters for this compound The following table presents hypothetical data that would be expected from a DFT B3LYP/6-31G(d,p) calculation. The values are based on typical bond lengths and angles for similar heterocyclic and epoxide-containing structures.

| Parameter | Atom(s) | Predicted Value |

|---|---|---|

| Bond Length | C3-O | ~1.45 Å |

| Bond Length | C5-O | ~1.45 Å |

| Bond Length | C3-C4 | ~1.50 Å |

| Bond Length | C1-N2 | ~1.31 Å |

| Bond Angle | C3-O-C5 | ~61.5° |

| Bond Angle | C1-N2-C3 | ~117.0° |

| Dihedral Angle | H1-C1-N2-C3 | ~180.0° |

Computational methods are extensively used to predict spectroscopic data, which is crucial for structure elucidation and characterization. frontiersin.org

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. epstem.netnih.gov These calculations provide the isotropic magnetic shielding tensor for each nucleus, which is then converted to a chemical shift by referencing it against a standard compound like tetramethylsilane. Such predictions are invaluable for assigning signals in experimental spectra and confirming chemical structures. nih.govgithub.io

Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound The following table shows hypothetical ¹H and ¹³C NMR chemical shifts relative to TMS, as would be predicted by a GIAO-DFT calculation. Predictions can assist in the structural assignment of novel compounds. nih.gov

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 | ~8.5 | ~150 |

| C3 | - | ~75 |

| C4 | ~7.2 | ~125 |

| C5 | - | ~78 |

| C6 | ~7.6 | ~128 |

Vibrational Frequencies: DFT calculations can determine the harmonic vibrational frequencies corresponding to the normal modes of a molecule. researchgate.netsioc-journal.cn These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, which improves agreement with experimental data. nih.gov Analysis of the potential energy distribution (PED) helps in assigning specific vibrational modes, such as C-H stretches or ring breathing modes.

Illustrative Predicted Vibrational Frequencies (cm⁻¹) for this compound This table presents hypothetical key vibrational frequencies. The presence of the epoxy and aromatic rings would result in characteristic spectral features.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | ~3050-3100 | Aromatic C-H stretching |

| ν(C=N), ν(C=C) | ~1500-1650 | Aromatic ring stretching |

| ν(C-O-C) | ~1250 | Asymmetric stretching of the epoxy ring |

| ν(C-O-C) | ~850-950 | Symmetric stretching of the epoxy ring |

DFT is a powerful tool for investigating chemical reactivity by mapping out reaction pathways. nih.gov A key aspect of this is the location of transition states (TS), which are first-order saddle points on the potential energy surface that represent the energy maximum along a reaction coordinate. nih.govresearchgate.net The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which provides insight into the reaction kinetics. nih.govdiva-portal.org For this compound, a potential reaction of interest would be the acid-catalyzed ring-opening of the epoxide, a common reaction for this functional group. DFT calculations could model the reaction mechanism, identify the transition state structure, and calculate the energy barrier for this process. diva-portal.orgchemrxiv.org

Illustrative Energy Profile for a Hypothetical Reaction This table shows a hypothetical energy profile for the ring-opening of this compound. The activation barrier is the difference in energy between the Transition State and the Reactant Complex.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant Complex | 0.0 |

| Transition State (TS) | +15.5 |

| Product Complex | -5.2 |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameterization. wikipedia.orgtue.nl These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a systematic way to approach the exact solution of the Schrödinger equation. sioc-journal.cn While computationally more demanding than DFT, high-level ab initio calculations, like CCSD(T), are often considered the "gold standard" for accuracy and are used to benchmark other, more approximate methods. nih.gov For a molecule like this compound, these methods could be used to obtain highly accurate energies and properties for the optimized geometry, providing a reliable reference point for DFT results.

Semi-Empirical Methods for Larger Systems

Semi-empirical methods are based on the same Hartree-Fock formalism as ab initio methods but introduce several approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.orguni-muenchen.de Methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) neglect or approximate many of the computationally expensive electron-electron repulsion integrals. uni-muenchen.denumberanalytics.comwikipedia.org This makes them significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems or for high-throughput screening of many molecules. numberanalytics.comnih.gov While less accurate, they can be very useful for initial geometry optimizations of large molecules before refinement with a higher-level theory or for studying trends across a series of related compounds. google.com

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are instrumental in understanding the dynamic behavior and conformational preferences of this compound and its derivatives.

The rigid bicyclic structure of the this compound core significantly limits its conformational flexibility. The isoquinoline (B145761) and epoxide rings are fused, creating a strained system. Computational studies using molecular mechanics (MM) force fields can be employed to determine the most stable, low-energy conformation of this core structure. These calculations typically reveal a non-planar geometry, with the epoxy bridge puckering the aromatic system.

For derivatives of this compound, where various substituents are attached to the core, the conformational landscape becomes more complex. The orientation of these substituents relative to the bicyclic core can lead to different conformers with varying energies. Molecular dynamics (MD) simulations can explore this conformational space by simulating the movement of atoms over time, thus identifying the most populated and energetically favorable conformations.

The reactivity of this compound can be significantly influenced by the surrounding solvent. MD simulations are a key tool for explicitly modeling the interactions between the solute (this compound) and solvent molecules. These simulations can reveal how solvent molecules arrange themselves around the solute, forming a solvent shell.

For instance, in polar protic solvents, the nitrogen atom of the isoquinoline ring and the oxygen atom of the epoxy group can act as hydrogen bond acceptors. MD simulations can quantify the strength and lifetime of these hydrogen bonds, providing insight into how the solvent stabilizes the ground state and transition states of reactions involving this compound. This information is crucial for predicting how reaction rates and mechanisms might change in different solvent environments.

Analysis of Noncovalent Interactions

Noncovalent interactions play a critical role in the crystal packing of this compound and its binding to biological targets.

In the solid state, and in the presence of suitable donor groups, the nitrogen atom of the isoquinoline ring and the oxygen of the epoxy bridge in this compound can participate in hydrogen bonding. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the geometries and energies of these hydrogen bonds. The analysis of the electron density distribution, for example through Quantum Theory of Atoms in Molecules (QTAIM), can further characterize the nature and strength of these interactions.

When halogen atoms are introduced as substituents on the this compound scaffold, they can act as halogen bond donors. A halogen bond is a noncovalent interaction between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a Lewis base, such as the nitrogen atom of another molecule. Computational studies can predict the likelihood and strength of halogen bonding in derivatives of this compound. These calculations are vital for the rational design of crystal structures and for understanding the binding of halogenated derivatives to protein targets.

The aromatic isoquinoline portion of the this compound molecule can engage in π-stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, are important in the packing of molecules in crystals and in the binding to aromatic residues in proteins. High-level quantum mechanical calculations are often required to accurately describe these interactions.

Computational Prediction of Reaction Outcomes and Selectivity

Computational chemistry provides powerful tools for predicting the outcomes and understanding the selectivity of chemical reactions involved in the synthesis of complex heterocyclic systems like this compound. The formation of the epoxyisoquinoline core is often achieved through an intramolecular Diels–Alder reaction of a furan (B31954) diene (IMDAF). rsc.org Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these reactions and predicting their stereochemical and regiochemical results. researcher.lifechemrxiv.org

Studies on related epoxyisoquinoline isomers, such as 4a,7-epoxyisoquinolines and 1,4-epoxyisoquinolines, demonstrate the predictive power of these computational approaches. researcher.liferesearchgate.net DFT calculations are employed to model the transition states of the key [4+2] cycloaddition step. These calculations can determine the activation energies for different possible reaction pathways, allowing chemists to predict which product is kinetically favored. rsc.org

For instance, in the synthesis of furan-based cycloadducts, DFT calculations can distinguish between competing reaction channels, such as those leading to pincer-type versus domino products. rsc.org The calculations can show that one pathway is kinetically more favorable (lower activation barrier), while the resulting product may be thermodynamically less stable than an alternative product. rsc.org This insight is crucial for reaction design, as controlling the reaction temperature can allow for the selective formation of either the kinetic or thermodynamic product. rsc.org

The stereoselectivity of the IMDAF reaction, specifically the preference for exo or endo products, is another critical aspect that can be predicted computationally. DFT calculations of the Gibbs free energies of activation (ΔG‡) and the Gibbs free energies of the products (ΔG) for both exo and endo transition states and products can clarify these preferences. acs.org Research on the Diels-Alder reactions of various furans has shown that while the endo adduct may form faster under kinetic control, the exo adduct is often the thermodynamically more stable product. acs.org Computational models can accurately predict these energy differences, consistent with experimental observations where the product distribution changes over time or with temperature. acs.org

Table 1: Example of DFT-Calculated Energy Values for Competing Diels-Alder Reaction Pathways (Note: This table is illustrative, based on data for related furan Diels-Alder reactions, demonstrating the type of data generated from computational studies.)

| Reaction Pathway | Transition State | Activation Energy (ΔG‡) (kcal/mol) | Product Stability (ΔG) (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| Pathway A (Pincer) | TS-A | 22.5 | -15.8 | Kinetically Favored |

| Pathway B (Domino) | TS-B | 28.2 | -20.5 | Thermodynamically Favored |

| Pathway C (Endo) | TS-C | 26.6 | -12.1 | Kinetic Product |

| Pathway D (Exo) | TS-D | 27.3 | -16.4 | Thermodynamic Product |

Data modeled after findings reported in studies on furan Diels-Alder reactions. rsc.orgacs.org

By analyzing factors such as orbital interactions, steric hindrance, and electrostatic forces within the transition state structures, computational studies provide a detailed molecular-level understanding of what drives the observed selectivity in the formation of the epoxyisoquinoline scaffold. chemrxiv.org

Applications of Machine Learning in Epoxyisoquinoline Research

The application of machine learning (ML) in chemical research is a rapidly expanding field, offering powerful tools for predicting reaction outcomes, discovering new synthetic pathways, and estimating molecular properties. nd.eduresearchgate.net While direct ML applications focusing exclusively on this compound are not yet widely documented, the techniques developed for broader classes of molecules like quinolines, isoquinolines, and epoxy resins are directly relevant and highlight the potential for future research. emorychem.sciencersc.orgmdpi.com

Machine learning models can be trained on large datasets of known chemical reactions to predict the products of new, unseen reactions. researchgate.net For complex heterocyclic systems like isoquinolines, ML workflows have been developed to automate the study of reaction networks. For example, the AutoNEB toolkit has been used to investigate the reaction pathways of the Pomeranz-Fritsch synthesis of isoquinoline, demonstrating the ability of ML-assisted tools to handle complex reaction landscapes without user bias. emorychem.science Such approaches could be invaluable in optimizing the synthesis of this compound precursors or exploring alternative synthetic routes.

Furthermore, machine learning is increasingly used to predict reaction yields and regioselectivity. nd.educhemrxiv.org By featurizing molecules and reactions using various descriptors, ML algorithms like Random Forests (RF), Graph Neural Networks (GNN), and Support Vector Machines (SVM) can learn the complex, non-linear relationships between reactants, reagents, conditions, and the resulting products. nd.edumdpi.com For instance, ML models have been successfully applied to predict the regioselectivity of C-H functionalization reactions and design novel quinolinesulfonamide-triazole hybrids with potential anticancer activity. mdpi.comchemrxiv.org These methods could be adapted to predict the selectivity in the functionalization of the this compound core.

Another significant application lies in predicting the physicochemical and material properties of compounds. ML models have proven effective in predicting the mechanical and chemical properties of epoxy resins from their chemical structures. rsc.orgmdpi.com A data-driven approach can be used to build a database of epoxy-containing compounds and their properties, which then serves to train an ML model capable of predicting properties like density, glass transition temperature, and Young's modulus with reasonable accuracy. rsc.org This methodology could be extended to predict the properties of polymers or functional materials derived from this compound, accelerating the discovery of new materials with desired characteristics. rsc.org

Table 2: Example of Performance Metrics for Different Machine Learning Models in Predicting Chemical Properties (Note: This table is illustrative, based on data for property prediction of epoxy composites and reaction yield predictions, showing typical comparative data.)

| Machine Learning Model | Application | Performance Metric (e.g., Accuracy or R²) | Reference Study Area |

|---|---|---|---|

| Gradient Boosting Regression (GBR) | Friction Coefficient Prediction | 93.7% Accuracy | Epoxy Composite Coatings mdpi.com |

| Gradient Boosting Regression (GBR) | Wear Rate Prediction | 85.7% Accuracy | Epoxy Composite Coatings mdpi.com |

| Random Forest (RF) | Reaction Yield Prediction | R² = 0.75 | General Chemical Synthesis nd.edu |

| Graph Neural Network (GNN) | Regioselectivity Prediction | 90.1% Top-1 Accuracy | Substitution Reactions chemrxiv.org |

| K-Nearest Neighbor (KNN) | Bioactivity Prediction | AUC = 0.82 | Quinoline (B57606) Derivatives mdpi.com |

The integration of machine learning into the research workflow for compounds like this compound holds the promise of accelerating synthesis, optimizing reaction conditions, and rapidly screening for desired material or biological properties, thereby complementing and guiding experimental efforts. nd.edu

Applications in Advanced Organic Synthesis

Epoxyisoquinolines as Versatile Building Blocks

Epoxyisoquinolines serve as versatile building blocks, primarily due to the presence of a reactive oxabicyclo[2.2.1]heptene moiety fused to a nitrogen-containing ring. This strained bicyclic system can be selectively manipulated to introduce further structural complexity. The intramolecular Diels-Alder furan (B31954) (IMDAF) reaction is a key strategy for accessing these scaffolds, often starting from readily available N-furfuryl allylamines. researchgate.net This approach allows for the stereocontrolled formation of the intricate epoxy-bridged framework. researchgate.net

These compounds are not merely synthetic curiosities; they are pivotal precursors for a variety of more complex structures. The strategic placement of the epoxy bridge and the nitrogen atom allows for a diverse range of subsequent chemical transformations, making them ideal starting points for diversity-oriented synthesis. researchgate.net

A significant application of epoxyisoquinolines is their role as precursors to fused polycyclic systems. The intramolecular [4+2] cycloaddition of N-furfuryl-substituted enamides or related structures is a powerful method for the rapid assembly of the core epoxyisoquinoline skeleton. researchgate.netscispace.com This reaction typically proceeds with high stereoselectivity, establishing multiple stereocenters in a single step. researchgate.netscispace.com

The resulting 3-aza-11-oxatricyclo[6.2.1.01,6]undec-9-ene system, a derivative of the epoxyisoquinoline core, is a gateway to a variety of complex nitrogen-containing heterocycles. scispace.com For instance, the reaction of 4-(N-furfuryl)aminobut-1-enes undergoes a stereoselective intramolecular [4+2]-cycloaddition to yield exo-adducts of 6,8a-epoxyoctahydroisoquinoline derivatives. scispace.com This methodology provides a direct route to densely functionalized polycyclic frameworks that are challenging to access through other synthetic strategies. Tandem Diels-Alder reactions, in particular, are frequently employed for the straightforward synthesis of complex natural products and their fused polycyclic precursors. researchgate.net

The following table summarizes representative examples of the synthesis of epoxyisoquinoline derivatives as precursors to fused polycyclic systems.

| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |

| 4-(N-furfuryl)aminobut-1-ene | Toluene, 110°C | 6,8a-Epoxyoctahydroisoquinoline derivative | Not specified | scispace.com |

| N-Allyl-N-(2-furylmethyl)amides | Thermal cyclization | Densely functionalized pyrrolizidine (B1209537) ring precursor | Not specified | scispace.com |

| N-Furfuryl allylamines | Boiling water | N-Sulfaryl-substituted 4a,7-epoxyisoquinolines | Good | researchgate.net |

This table presents a selection of synthetic transformations and is not exhaustive.

The inherent chirality and conformational rigidity of the epoxyisoquinoline framework make it an attractive scaffold for asymmetric transformations. nih.gov While specific applications of 3,5-epoxyisoquinoline as a chiral ligand or catalyst are still an emerging area, the principles of asymmetric catalysis strongly support its potential. Chiral scaffolds are fundamental to modern asymmetric synthesis, and there is a continuous search for novel, privileged structures that can effectively control stereochemistry. nih.gov

The synthesis of epoxyisoquinolines can often be rendered enantioselective. For instance, the use of chiral auxiliaries or catalysts in the intramolecular Diels-Alder reaction can lead to the formation of enantiomerically enriched products. researchgate.net These chiral, non-racemic epoxyisoquinoline derivatives can then be employed in several ways in asymmetric synthesis:

As chiral ligands: The nitrogen atom and other functionalities on the epoxyisoquinoline skeleton can be modified to coordinate with metal centers, creating a chiral environment for catalysis.

As chiral building blocks: The stereochemically defined framework can be incorporated into a larger target molecule, transferring its chirality to the final product.

As chiral auxiliaries: Temporarily attaching the epoxyisoquinoline scaffold to a prochiral substrate can direct the stereochemical outcome of a subsequent reaction.

The development of chiral guanidines and their derivatives as powerful organocatalysts highlights the utility of rigid, nitrogen-containing scaffolds in asymmetric synthesis. rsc.org The structural features of epoxyisoquinolines are analogous to other "privileged" chiral scaffolds, such as BINOL and SPINOL, which are renowned for their broad applicability in asymmetric catalysis. nih.gov

Role in the Synthesis of Complex Heterocyclic Compounds

Epoxyisoquinolines are instrumental in the synthesis of a wide array of complex heterocyclic compounds. The strained oxabicyclic core can undergo a variety of transformations, including ring-opening reactions, rearrangements, and functional group interconversions, to generate novel heterocyclic systems.

The intramolecular Diels-Alder furan (IMDAF) reaction is a cornerstone in this context, providing a rapid entry into polycyclic nitrogen-containing compounds. researchgate.net For example, the reaction of 5-arylisoxazolyl- and 4,5-dichloroisothiazolylallylamines with 2-furoyl chlorides results in the formation of 3a,6-epoxyisoindol-3-ones, which are structurally related to epoxyisoquinolines. researchgate.net These reactions proceed through an initial acylation followed by a spontaneous intramolecular [4+2] cycloaddition, yielding a single diastereomer. researchgate.net

The following table illustrates the synthesis of complex heterocyclic systems derived from epoxyisoquinoline-like precursors.

| Precursor | Reagent | Product | Key Transformation | Reference |

| N-Allyl(furfuryl)amine | Aroyl isothiocyanates | N-Aroyl-3a,6-epoxyisoindole-2-carbothioamide | Nucleophilic addition and intramolecular Diels-Alder | osi.lv |

| 5-Arylisoxazolylallylamine | 2-Furoyl chloride | 5-Arylisoxazolylmethyl-3a,6-epoxyisoindol-3-one | Acylation and intramolecular Diels-Alder | researchgate.net |

| 3-(Furan-2-yl)allylamine | Bromomaleic anhydride | Partially unsaturated furo[2,3-f]isoindole | N-acylation, intramolecular Diels-Alder, dehydrohalogenation | researchgate.net |

This table presents a selection of synthetic transformations and is not exhaustive.

These examples underscore the utility of the epoxy-bridged framework as a versatile platform for constructing molecules with significant structural complexity and potential biological activity.

Development of Novel Synthetic Reagents and Methodologies Utilizing Epoxyisoquinoline Structures

The pursuit of efficient synthetic routes to complex molecules often drives the development of new chemical reactions and methodologies. rroij.com The chemistry of epoxyisoquinolines has contributed to this endeavor, particularly through the exploration of intramolecular cycloaddition reactions. researchgate.net

The intramolecular Diels-Alder reaction of furan-containing substrates, such as N-furfuryl allylamines, has been extensively studied and provides a reliable and stereoselective method for the synthesis of the epoxyisoquinoline core. researchgate.netresearchgate.net This methodology offers several advantages, including operational simplicity, high atom economy, and the ability to generate multiple stereocenters in a single step. masterorganicchemistry.com Researchers have investigated the influence of substituents, reaction conditions (including the use of aqueous media), and protecting groups on the efficiency and stereochemical outcome of these cycloadditions. researchgate.netresearchgate.net

Furthermore, the development of computer-assisted chemical synthesis methods, such as the Artificial Force Induced Reaction (AFIR) method, holds promise for discovering novel synthetic pathways to complex structures like epoxyisoquinolines and their derivatives. hokudai.ac.jp These computational approaches can predict reaction paths and yields, potentially accelerating the development of innovative synthetic strategies. hokudai.ac.jp The unique reactivity of the epoxyisoquinoline scaffold makes it an interesting target for such computational and experimental investigations, which could lead to the discovery of new reagents and transformations.

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways to Diversify Epoxyisoquinoline Structures

The development of novel and efficient synthetic routes is paramount to exploring the chemical space of 3,5-epoxyisoquinoline and its derivatives. Current strategies for analogous bridged isoquinolines can serve as a blueprint for future work on the 3,5-epoxy scaffold.

A promising approach involves the adaptation of the Diels-Alder reaction, a powerful tool for the construction of cyclic and bicyclic systems. For instance, a regioselectivity-switchable Diels-Alder reaction between arynes and 4-alkenyloxazoles has been successfully employed to synthesize 1,4-dihydro-1,4-epoxyisoquinolines. acs.org By carefully controlling reaction parameters such as temperature and solvent polarity, it is conceivable that this methodology could be tailored to favor the formation of the this compound isomer.

Another fruitful avenue lies in the exploration of cascade reactions. A one-pot synthesis of 2-arylsulfonyl-3a,6-epoxyisoindoles and 4a,7-epoxyisoquinolines has been achieved through a cascade of the Hinsberg reaction and an intramolecular Diels-Alder furan (B31954) (IMDAF) reaction in water. researchgate.net Investigating similar cascade strategies commencing from appropriately substituted precursors could provide a direct and atom-economical route to the this compound core.

Furthermore, the synthesis of various bridged isoquinoline (B145761) derivatives has been reported, offering insights into the construction of this complex molecular architecture. nih.govscholaris.cabham.ac.uk The diversification of the this compound structure could be achieved by employing a range of substituted starting materials in these and newly developed synthetic pathways. The introduction of various functional groups onto the aromatic ring or the nitrogen atom would allow for the fine-tuning of the electronic and steric properties of the molecule, opening up possibilities for a wide array of applications.

Table 1: Exemplary Reaction Conditions for the Synthesis of Bridged Isoquinoline Analogs

| Entry | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 4-Alkenyloxazole, Aryne precursor | CsF | CH3CN | 80 | 43-83 | acs.org |

| 2 | N-Furfuryl allylamine (B125299), Arylsulfonyl chloride | Water | 100 | High | researchgate.net | |

| 3 | Isoquinolinium salt, Isocyanide | Copper catalyst | - | - | High | nih.gov |

This table presents data for the synthesis of related bridged isoquinoline structures, suggesting potential starting points for the synthesis of this compound.

Advanced Computational Modeling for Mechanism Discovery and Design

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the properties of novel compounds. sumitomo-chem.co.jpnih.gov For the this compound system, advanced computational modeling, particularly using Density Functional Theory (DFT), can provide invaluable insights. mdpi.comresearchgate.netcecam.org

DFT calculations have been instrumental in understanding the regioselectivity of the Diels-Alder reaction that yields 1,4-epoxyisoquinolines, demonstrating that the reaction barrier for the formation of different isomers can be quantified. acs.org Similar in-silico studies on the proposed synthetic routes to this compound would allow for the prediction of the most favorable reaction pathways and conditions, thereby guiding experimental efforts.